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molecular formula C8H17NO2 B8639145 N-butyl-4-hydroxybutanamide

N-butyl-4-hydroxybutanamide

Cat. No. B8639145
M. Wt: 159.23 g/mol
InChI Key: PLIUEORKUINCMV-UHFFFAOYSA-N
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Patent
US06946481B1

Procedure details

A solution of 8.1 g (110 mmol) of n-butylamine and 8.6 g of butyrolactone in 50 ml toluene was allowed to reflux under nitrogen atmosphere for 50 hours. Volatile solvents were removed in vacuo. To a solution of 3.18 gm (20 mmol) of the resultant N-butyl-4-hydroxybutyramide in 50 ml of toluene were added 120 ml (120 mmol) DIBAL(25% W). The solution was heated with stirring at 70° C. for 18 hours. After cooling to 0° C., the reaction was quenched with methanol (113 amount of DIBAL solution was used) followed by addition of saturated solution of Rochelle's salt. The mixture was extracted twice with EtOAc; the organic extracts were washed with brine and dried over Na2SO4.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step Two
Quantity
3.18 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N)CCC.C1(=O)OCCC1.[CH2:12]([NH:16][C:17](=O)[CH2:18][CH2:19][CH2:20][OH:21])[CH2:13][CH2:14][CH3:15].CC(C[AlH]CC(C)C)C>C1(C)C=CC=CC=1>[CH2:12]([NH:16][CH2:17][CH2:18][CH2:19][CH2:20][OH:21])[CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
C(CCC)N
Step Two
Name
Quantity
8.6 g
Type
reactant
Smiles
C1(CCCO1)=O
Step Three
Name
Quantity
3.18 g
Type
reactant
Smiles
C(CCC)NC(CCCO)=O
Name
Quantity
120 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring at 70° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen atmosphere for 50 hours
Duration
50 h
CUSTOM
Type
CUSTOM
Details
Volatile solvents were removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with methanol (113 amount of DIBAL solution was used)
ADDITION
Type
ADDITION
Details
followed by addition of saturated solution of Rochelle's salt
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with EtOAc
WASH
Type
WASH
Details
the organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(CCC)NCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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